molecular formula C25H23ClN2O B11499595 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11499595
M. Wt: 402.9 g/mol
InChI Key: UHGTZNYGOKFHNF-NTCAYCPXSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the benzodiazole core.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the benzodiazole intermediate with a methoxyphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: This compound shares a similar chlorophenyl group but differs in the overall structure and functional groups.

    4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-1-[[1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINONE: Another compound with a chlorophenyl group but with different substituents and functional groups.

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(3-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C25H23ClN2O/c1-19-6-4-7-22(18-19)29-17-5-16-28-24-9-3-2-8-23(24)27-25(28)15-12-20-10-13-21(26)14-11-20/h2-4,6-15,18H,5,16-17H2,1H3/b15-12+

InChI Key

UHGTZNYGOKFHNF-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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